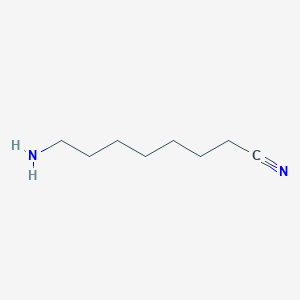

8-Aminooctanenitrile

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

22819-92-7 |

|---|---|

分子式 |

C8H16N2 |

分子量 |

140.23 g/mol |

IUPAC名 |

8-aminooctanenitrile |

InChI |

InChI=1S/C8H16N2/c9-7-5-3-1-2-4-6-8-10/h1-7,9H2 |

InChIキー |

YUXPYTMXIQEMOG-UHFFFAOYSA-N |

正規SMILES |

C(CCCC#N)CCCN |

製品の起源 |

United States |

Reactivity and Mechanistic Investigations of 8 Aminooctanenitrile

Chemical Transformations of the Nitrile Functionality in ω-Aminonitriles

The nitrile group (C≡N) is a valuable functional group in organic chemistry due to its ability to be converted into a variety of other functionalities. In ω-aminonitriles like 8-aminooctanenitrile, the nitrile group can undergo hydrolysis, reduction, and other transformations, providing pathways to important classes of compounds such as ω-amino acids and diamines.

Hydrolysis to ω-Amino Acids

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. In the context of ω-aminonitriles, this reaction yields ω-amino acids, which are important monomers for the synthesis of polyamides. The hydrolysis of this compound results in the formation of 8-aminooctanoic acid. This process is typically carried out under acidic or basic conditions.

Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. A common method involves heating the nitrile with a strong acid such as concentrated hydrochloric acid.

Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis of a Nitrile

| Reactant | Reagents | Conditions | Product | Yield |

|---|

This transformation is a key step in converting nitrile-containing compounds into valuable intermediates for pharmaceuticals and polymers. For instance, 8-aminooctanoic acid is a crucial intermediate for SNAC (N-(8-[2-hydroxybenzoyl]amino)octanoate), a compound used as a permeation enhancer in oral drug delivery systems.

Reduction to Diamines

The nitrile group can be completely reduced to a primary amine, a transformation that converts ω-aminonitriles into their corresponding diamines. For this compound, this reduction yields octane-1,8-diamine. This reaction significantly expands the synthetic utility of the starting material, providing access to monomers essential for the synthesis of certain types of polyamides (e.g., Nylon 8,8 if reacted with a diacid) and other polymers.

The reduction is typically achieved using powerful reducing agents or catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄) : This is a highly effective, albeit non-selective, reagent for nitrile reduction. The reaction is usually performed in an anhydrous ether solvent, followed by an aqueous workup to yield the primary amine.

Catalytic Hydrogenation : This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. This industrial-scale method is often preferred for its cleaner reaction profile.

The resulting diamines are important building blocks in polymer chemistry and for the synthesis of various heterocyclic compounds.

Table 2: Common Methods for Nitrile Reduction

| Method | Reagents/Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Chemical Reduction | 1. LiAlH₄ in ether2. H₂O | Anhydrous solvent, followed by aqueous workup | Primary Amine |

Other Nitrile Group Interconversions and Derivatizations

Beyond hydrolysis and reduction, the nitrile group is capable of a wide array of other chemical transformations. These reactions allow for the introduction of diverse functionalities and the construction of complex molecular scaffolds.

Partial Hydrolysis to Amides : Under carefully controlled acidic or basic conditions, the hydrolysis of a nitrile can be stopped at the amide stage. This provides a route to ω-amino amides.

Addition of Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile group. The resulting imine intermediate can then be hydrolyzed to produce ketones. This allows for the formation of a new carbon-carbon bond.

Cycloaddition Reactions : The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. For example, reaction with azides can yield tetrazoles, which are important scaffolds in medicinal chemistry.

These varied reactions highlight the versatility of the nitrile functionality within the this compound molecule, enabling its use as a precursor to a broad range of chemical structures.

Reactivity of the Primary Amine Functionality in this compound

The primary amino group (-NH₂) in this compound is a potent nucleophile and a weak base, characteristic of aliphatic amines. This functionality serves as a handle for a multitude of chemical modifications, allowing for the elongation of the carbon chain or the introduction of diverse functional groups.

Functionalization and Derivatization Reactions

The lone pair of electrons on the nitrogen atom dictates the reactivity of the primary amine, making it an excellent nucleophile in a variety of reactions.

Acylation : Primary amines react readily with acid chlorides and acid anhydrides to form amides. For example, reacting this compound with an acid chloride (R-COCl) in the presence of a base (like pyridine or triethylamine to neutralize the HCl byproduct) would yield an N-acyl-8-cyanooctylamine. This reaction is typically fast and high-yielding.

Alkylation : Amines can be alkylated by reaction with alkyl halides in an SN2 reaction. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.

Reaction with Carbonyls : Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines (Schiff bases). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Table 3: Key Reactions of the Primary Amine Group

| Reaction Type | Electrophile | Product |

|---|---|---|

| Acylation | Acid Chloride (RCOCl) | Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |

Dual Reactivity and Bifunctional Applications in Organic Synthesis

The true synthetic power of this compound lies in its bifunctional nature, where both the amine and nitrile groups participate in reactions to create molecules with significant complexity. This dual reactivity is particularly valuable in polymer chemistry and the synthesis of large heterocyclic structures.

A prime example of its bifunctional application is in the synthesis of polyamides. A two-step process can be envisioned:

Hydrolysis : The nitrile group of this compound is first hydrolyzed to a carboxylic acid, forming 8-aminooctanoic acid.

Polycondensation : The resulting amino acid monomer can then undergo self-condensation polymerization. The amino group of one monomer reacts with the carboxylic acid group of another, forming an amide linkage and eliminating water. Repetition of this process leads to the formation of a polyamide, specifically Polyamide 8, also known as Nylon 8.

The general reaction for this type of polycondensation is: n H₂N-(CH₂)₇-COOH → H-[NH-(CH₂)₇-CO]ₙ-OH + (n-1) H₂O

This ability to act as a self-contained monomer for polymerization is a direct result of its bifunctional character. Furthermore, by derivatizing one functional group and then reacting the other, this compound can be used as a linker molecule to connect different molecular fragments in the synthesis of complex target molecules, such as in the development of bioactive compounds or functional materials.

Utility as Masked Iminium Ion Equivalents in Cationic Reactions

Following a comprehensive review of scientific literature, there is currently no available research specifically detailing the utility of this compound as a masked iminium ion equivalent in cationic reactions. This specific application and its associated mechanistic pathways have not been described for this particular long-chain ω-aminonitrile.

Application as Nucleophilic Acyl Anion Equivalents via α-Metallation

A thorough search of published chemical research indicates a lack of studies on the application of this compound as a nucleophilic acyl anion equivalent through the process of α-metallation. The generation of a stabilized carbanion at the carbon alpha to the nitrile group in this compound and its subsequent use in synthesis is not a documented transformation.

Mechanistic Elucidation of Key Reactions Involving this compound

Spectroscopic and Computational Approaches to Reaction Mechanisms

There are no specific spectroscopic or computational studies in the accessible scientific literature that focus on elucidating the reaction mechanisms of this compound. While these methods are widely used in chemical research to understand reaction pathways, they have not been specifically applied to investigate the mechanistic details of this compound's reactivity.

Isotopic Labeling Studies in ω-Aminonitrile Transformations

Investigations employing isotopic labeling to study the transformation pathways of ω-aminonitriles, and specifically this compound, are not present in the current body of scientific literature. This technique, which is crucial for tracing the fate of atoms and bonds during a chemical reaction, has not been utilized to explore the mechanisms of reactions involving this compound.

Advanced Applications of 8 Aminooctanenitrile in Synthetic Chemistry and Materials Science

Utilization in the Synthesis of Complex Organic Molecules

Aminonitriles are recognized as valuable and versatile building blocks in organic synthesis due to their multiple modes of reactivity. uni-mainz.denih.gov The presence of both a nucleophilic amine and an electrophilic (upon activation) or hydrolyzable nitrile group in 8-aminooctanenitrile provides a foundation for constructing more complex molecular architectures.

While specific literature detailing the use of this compound for a wide array of heterocycles is not extensive, its structure lends itself to the synthesis of nitrogen-containing rings. The most direct application is its potential conversion to capryllactam, an eight-membered cyclic amide. This transformation would typically involve the hydrolysis of the terminal nitrile group to a carboxylic acid, forming 8-aminooctanoic acid, which can then undergo an intramolecular condensation reaction to form the lactam. This process is analogous to the industrial synthesis of ε-caprolactam from 6-aminocapronitrile, a key step in Nylon 6 production. rsc.orgpsu.eduresearchgate.net Generally, aminonitriles can be employed to construct a large variety of heterocyclic compounds. uni-mainz.de

The synthesis of natural products often requires strategic assembly of molecular fragments. researchgate.netmpg.de Aminonitriles can serve as key intermediates in these complex synthetic sequences. uni-mainz.de Although this compound is not a commonly cited building block in prominent natural product syntheses, its role as a linear C8 synthon with functional groups at both ends gives it potential utility. It can introduce an eight-carbon chain into a target molecule, with the amine and nitrile groups available for subsequent transformations to build upon the molecular framework. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, showcasing its versatility.

Stereoselective synthesis involves reactions that preferentially result in the formation of one stereoisomer over others. masterorganicchemistry.com As this compound is an achiral molecule, its direct role in stereoselective synthesis would involve reactions that introduce new chiral centers onto its carbon backbone. The terminal amine or nitrile group could be used to coordinate with a chiral catalyst, thereby directing a reagent to attack a specific face of the molecule. However, specific, well-documented methodologies that integrate this compound for this purpose are not widely reported in scientific literature. The principles of stereoselective reactions are well-established, but their application using this specific substrate remains a specialized area of research. masterorganicchemistry.com

Role in Polymer Chemistry and Material Engineering

The bifunctional nature of this compound makes it a valuable monomer precursor for step-growth polymerization, particularly for the synthesis of polyamides. This connects the compound directly to the field of materials science and engineering.

This compound is a direct precursor to the monomer used for the production of Nylon 8, a specialty polyamide. mfa.orgoit.edu The synthesis pathway involves two primary steps:

Hydrolysis: The nitrile group (-C≡N) of this compound is hydrolyzed, typically under acidic or basic conditions, to a carboxylic acid group (-COOH). This reaction converts this compound into 8-aminooctanoic acid. chemicalbook.comchemicalbook.com

Polycondensation: The resulting 8-aminooctanoic acid monomer, which contains both an amine and a carboxylic acid group, undergoes polycondensation. In this process, the amine group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This repetitive reaction forms the long polymer chains of poly(8-aminooctanoamide), known as Nylon 8. oit.edu

Alternatively, the monomer 8-aminooctanoic acid can first be cyclized to form capryllactam, which can then undergo ring-opening polymerization to yield Nylon 8. mfa.org Nylon 8 is distinguished from more common polyamides like Nylon 6 and Nylon 6,6 by its longer aliphatic chain between amide groups. This structural difference results in modified physical properties, such as lower moisture absorption. mfa.org

Table 1: Comparison of Properties for Nylon 8 and Nylon 6

| Property | Nylon 8 (polycaprylamide) | Nylon 6 (polycaprolactam) |

|---|---|---|

| Monomer | 8-Aminooctanoic Acid or Capryllactam | 6-Aminohexanoic Acid or Caprolactam |

| Melting Point | 200-205 °C mfa.org | ~220 °C |

| Density | 1.09 g/mL mfa.org | ~1.14 g/mL |

| Moisture Regain | 2.9% mfa.org | ~4.5% |

| Key Feature | Lower water absorption compared to Nylon 6. mfa.org | High tensile strength and elasticity. byjus.com |

The polymer derived from this compound, Nylon 8, is itself a specialty material with distinct properties. mfa.org Beyond this, the broader class of polymers derived from amino acids is a significant area of research for advanced functional materials. acs.orgtsijournals.com By incorporating amino acid-based units into polymer backbones, materials can be designed with specific functionalities. tandfonline.com

Key features that can be engineered into such polymers include:

Biocompatibility and Biodegradability: Polymers built from amino acids can be designed to break down into naturally occurring and metabolizable small molecules, making them suitable for medical applications like sutures, drug delivery systems, and tissue engineering scaffolds. acs.orgbezwadabiomedical.comnih.gov

Tunable Properties: The length of the alkyl chain in the ω-amino acid monomer (eight carbons in the case of 8-aminooctanoic acid) influences the polymer's mechanical properties, such as stiffness and elasticity, as well as its thermal properties like melting point. oit.edu

Controlled Hydrolysis: The rate at which the polymer degrades can be tuned by altering the polymer's structure, which is critical for applications like controlled drug release. bezwadabiomedical.com

While applications for Nylon 8 itself are more specialized, the chemistry of its precursor, this compound, places it within the foundational science of creating advanced polymers where function is dictated by molecular design. tsijournals.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-Aminooctanoic acid |

| Capryllactam |

| 6-Aminocapronitrile |

| ε-Caprolactam |

| 6-Aminohexanoic Acid |

| Nylon 8 |

| Nylon 6 |

| Nylon 6,6 |

| Adipic acid |

| Hexamethylenediamine (B150038) |

Based on a comprehensive review of the available scientific literature, there is currently no specific research detailing the advanced applications of This compound in the emerging interdisciplinary fields of prebiotic chemistry, origin of life studies, or as a scaffold for novel bifunctional molecular architectures.

The provided outline requests information on:

Sustainable and Green Chemistry Approaches in 8 Aminooctanenitrile Production and Utilization

Principles of Sustainable Synthesis Applied to ω-Aminonitriles

The synthesis of ω-aminonitriles, including 8-aminooctanenitrile, traditionally relies on methods that can be resource-intensive and generate significant waste. The application of sustainable synthesis principles aims to mitigate these drawbacks by focusing on efficiency, safety, and environmental impact.

The quest for environmentally benign synthetic routes for ω-aminonitriles is driving research away from conventional methods that often involve hazardous reagents and harsh reaction conditions. A key area of development is the utilization of renewable feedstocks and biocatalysis. For instance, bio-based routes to produce nylon precursors, which are structurally related to this compound, are being explored to reduce reliance on petroleum. sustainfashion.info

One promising approach is the enzymatic synthesis of ω-amino acids, which can be subsequently converted to ω-aminonitriles. For example, the biosynthesis of 6-aminocaproic acid, a precursor to nylon 6, has been achieved from renewable resources using engineered microorganisms. nih.gov This biocatalytic approach often proceeds under mild conditions in aqueous media, significantly reducing the environmental footprint compared to traditional chemical synthesis.

Another green approach is the direct catalytic conversion of biomass-derived feedstocks. While direct routes to this compound from biomass are still in early stages of research, the principles are being established with related molecules. The development of chemocatalytic methods to convert biomass into valuable chemicals, including amino acids and their derivatives, is a vibrant area of research.

The classic Strecker reaction, a well-established method for synthesizing α-aminonitriles, is also being adapted to be more environmentally friendly through the use of greener solvents like water and the development of recyclable catalysts. nih.govresearchgate.netnih.gov While the Strecker synthesis is traditionally used for α-aminonitriles, modifications and alternative multi-component reactions are being investigated for the synthesis of a broader range of aminonitriles. nih.govresearchgate.net

A summary of emerging environmentally benign synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Features | Relevance to ω-Aminonitriles |

| Biocatalysis | Use of enzymes or whole-cell microorganisms, mild reaction conditions, aqueous media, renewable feedstocks. nih.gov | Synthesis of ω-amino acid precursors from bio-based materials. |

| Chemocatalysis of Biomass | Direct conversion of biomass-derived platform molecules. | Potential for future sustainable production of long-chain aminonitriles. |

| Green Strecker-type Reactions | Use of water as a solvent, recyclable catalysts, and non-toxic cyanide sources. nih.govrsc.org | Greener synthesis of aminonitriles with improved safety and reduced waste. |

| Catalytic Dehydration of Amides | Use of silanes and a fluoride catalyst for mild and selective dehydration of amides to nitriles. organic-chemistry.org | An alternative, environmentally friendly route to the nitrile functional group. |

Catalyst design is a cornerstone of sustainable chemistry, aiming to develop catalysts that are highly active, selective, and reusable, while being composed of abundant and non-toxic materials. For the synthesis of ω-aminonitriles, catalyst development is focused on several key reactions, including the selective hydrogenation of dinitriles and the amination of fatty acids or their derivatives.

In the context of producing primary amines from nitriles, which is a key step in many synthetic routes to ω-aminonitriles, the development of non-precious metal catalysts is a significant goal. Nickel-based catalysts, for example, have shown great promise. A carbon-coated nickel-based catalyst (Ni/NiO@C) has been developed for the hydrogenation of nitriles to primary amines under mild conditions. chemrxiv.orgchemrxiv.org This catalyst demonstrates high activity and selectivity and can be easily recovered and reused due to its magnetic properties. chemrxiv.orgchemrxiv.org Another innovative approach is the use of nickel carbide nanoparticles as a catalyst for the selective hydrogenation of nitriles, which has shown to be more active than traditional nickel nanoparticle catalysts. osaka-u.ac.jp

The table below highlights some recent advancements in catalyst design for nitrile hydrogenation.

| Catalyst | Substrate | Key Advantages |

| Carbon-coated Ni/NiO@C | Aromatic nitriles | High activity and selectivity, reusable, based on a non-noble metal. chemrxiv.orgchemrxiv.org |

| Nickel Carbide Nanoparticles | Aromatic and aliphatic nitriles | Superior activity compared to Ni nanoparticles, operates under mild conditions. osaka-u.ac.jp |

| Polysilane/SiO2-supported Palladium | Aliphatic and aromatic nitriles | Effective under continuous-flow conditions, long catalyst lifetime. nih.govresearchgate.net |

For the synthesis of aminonitriles via the Strecker reaction, organocatalysts are emerging as a sustainable alternative to metal-based catalysts. mdpi.com Organocatalysts are typically less toxic, less sensitive to air and moisture, and can be designed to achieve high enantioselectivity in the synthesis of chiral aminonitriles. mdpi.comacs.org

Process Intensification and Flow Chemistry for this compound

Process intensification and flow chemistry are transforming chemical manufacturing by enabling safer, more efficient, and more sustainable production processes. These approaches are particularly relevant for the synthesis of this compound, where precise control over reaction conditions can lead to improved yields and selectivity, and reduced waste.

Microreactors, with their high surface-area-to-volume ratio, offer excellent heat and mass transfer, allowing for precise control over reaction parameters. This is particularly advantageous for highly exothermic or fast reactions, which are common in aminonitrile synthesis. The use of microreactors can lead to higher yields, improved selectivity, and enhanced safety by minimizing the volume of hazardous materials at any given time.

While specific applications of microreactors for this compound are not widely reported, the technology has been successfully applied to the synthesis of related compounds. For instance, the continuous-flow synthesis of precursors for nylon-6 has been demonstrated in packed-bed reactors, showcasing the potential for biocatalytic processes in micro- and meso-scale reactors. nih.govnih.gov

Continuous flow synthesis offers significant advantages for the industrial scale-up of this compound production. By moving from batch to continuous processing, manufacturers can achieve higher throughput, better product consistency, and reduced operational costs. vapourtec.comacs.org Flow chemistry also allows for the safe handling of hazardous reagents and intermediates by generating them in situ and consuming them immediately in the next reaction step. nih.gov

The selective hydrogenation of nitriles to primary amines, a key reaction in the synthesis of ω-aminonitriles, has been successfully demonstrated in continuous-flow systems. nih.govresearchgate.net For example, a polysilane/SiO2-supported palladium catalyst has been used for the continuous-flow hydrogenation of various nitriles with high yields and selectivity, and the catalyst showed a long lifetime. nih.govresearchgate.net Furthermore, a carbon-coated nickel-based catalyst was successfully applied in a continuous flow reactor for the hydrogenation of benzonitrile, operating for over 30 hours with high conversion and selectivity. chemrxiv.orgchemrxiv.org

The benefits of continuous flow synthesis for aminonitrile production are summarized in the table below.

| Advantage | Description |

| Enhanced Safety | Small reactor volumes and in-situ generation of hazardous intermediates minimize risks. nih.gov |

| Improved Efficiency | Excellent heat and mass transfer lead to faster reactions and higher yields. vapourtec.com |

| Better Product Quality | Precise control over reaction parameters ensures consistent product quality. vapourtec.com |

| Scalability | Straightforward scale-up by running multiple reactors in parallel or for longer times. acs.org |

| Integration of Processes | Multiple reaction and purification steps can be integrated into a single continuous process. |

Waste Minimization and Atom Economy in this compound Processes

Waste minimization and high atom economy are fundamental principles of green chemistry that are critical for the sustainable production of this compound. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

The industrial production of adiponitrile (B1665535), a precursor to nylon 6,6, provides a relevant case study for evaluating the atom economy of different synthetic routes. bohrium.comresearchgate.net The hydrocyanation of 1,3-butadiene is considered a highly atom-economical process, as all the atoms of the reactants are incorporated into the final product. bohrium.com In contrast, the dehydration of adipic acid and ammonia (B1221849) to produce adiponitrile has a lower atom economy due to the formation of water as a byproduct. bohrium.com

For the synthesis of this compound, addition reactions, such as the hydroamination of an unsaturated nitrile or the hydrocyanation of an unsaturated amine, would be ideal from an atom economy perspective. The development of catalysts that can facilitate such reactions with high selectivity is a key research objective.

In addition to maximizing atom economy, waste minimization strategies for this compound production include:

Use of safer solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-derived solvents, can minimize the environmental impact of the process.

Waste valorization: Exploring opportunities to convert byproducts into valuable co-products can turn a waste stream into a revenue stream.

The application of green chemistry metrics, such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), can help to quantify the environmental impact of different synthetic routes and identify areas for improvement. nih.govmdpi.comresearchgate.net By focusing on these principles, the chemical industry can move towards more sustainable and environmentally responsible methods for the production of this compound and other valuable chemicals. The recycling of nylon waste, for instance, is a growing field that aims to create a circular economy for polyamides, reducing the need for virgin materials and minimizing landfill waste. witmansgroup.comellenmacarthurfoundation.orgthemillsfabrica.complasticsengineering.org

Future Research Directions and Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical methods for the synthesis of aminonitriles, such as the Strecker synthesis, are well-established, future research will likely focus on developing more efficient, selective, and sustainable routes to 8-Aminooctanenitrile. wikipedia.orgorganic-chemistry.orgmdpi.commasterorganicchemistry.com The development of greener alternatives to traditional methods that often employ stoichiometric amounts of toxic cyanation reagents is a critical challenge. nih.gov

Key areas for investigation include:

Catalytic Asymmetric Synthesis: The development of chiral catalysts, including organocatalysts and transition-metal complexes, could enable the enantioselective synthesis of this compound derivatives. mdpi.com This would be particularly valuable for applications in pharmaceuticals and other life sciences where chirality is crucial.

Flow Chemistry Approaches: Implementing continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control. This approach can be particularly beneficial when handling potentially hazardous reagents like cyanides.

Biocatalytic Routes: The use of enzymes as catalysts for the synthesis of aminonitriles is a promising green alternative. Research into identifying or engineering enzymes for the specific synthesis of long-chain aminonitriles like this compound could lead to highly selective and environmentally benign processes.

Alternative Cyanide Sources: Investigating the use of less toxic and easier-to-handle cyanide sources is an important area of research. rsc.org The development of methods that utilize cyanide-releasing agents in situ could improve the safety profile of the synthesis. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, access to chiral building blocks | Catalyst development and cost |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup costs and optimization |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and stability |

| Alternative Cyanide Sources | Improved safety, easier handling | Reagent cost and efficiency |

Exploration of Undiscovered Reactivity Modes and Transformations

The dual functionality of this compound presents a rich landscape for exploring novel chemical transformations. While the independent reactivity of the amino and nitrile groups is understood, future research should focus on the interplay between these two functional groups and the development of tandem or domino reactions.

Potential areas for exploration include:

Intramolecular Cyclization Reactions: The long carbon chain separating the amine and nitrile groups could facilitate novel intramolecular cyclization reactions to form large heterocyclic structures. These macrocycles could have interesting properties for applications in host-guest chemistry or as synthetic intermediates.

[3+2] Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with various 1,3-dipoles to form five-membered heterocyclic rings. numberanalytics.comnih.govresearchgate.netyoutube.com Investigating these reactions with this compound could lead to the synthesis of novel bifunctional heterocycles.

Selective Functionalization: Developing methods for the selective functionalization of either the amine or the nitrile group while the other remains protected or unreactive is a key challenge. This would allow for the stepwise construction of complex molecules.

Hydrolysis and Reduction Studies: A deeper understanding of the hydrolysis of the nitrile group to a carboxylic acid or an amide, and the reduction of the nitrile to a primary amine, under various conditions will be crucial for its use as a versatile building block. numberanalytics.comlibretexts.orglibretexts.orgsavemyexams.comchemguide.co.ukorganicchemistrytutor.com

Development of Advanced Catalytic Systems for this compound Chemistry

Catalysis will play a pivotal role in unlocking the synthetic potential of this compound. The development of advanced catalytic systems tailored for reactions involving this molecule will be a key research focus.

Future research in this area should include:

Selective Hydrogenation Catalysts: The catalytic hydrogenation of the nitrile group to a primary amine is a fundamental transformation. wikipedia.orgacsgcipr.org Research into developing highly selective heterogeneous and homogeneous catalysts that can achieve this transformation under mild conditions and with high functional group tolerance is essential. researchgate.netresearchgate.net The use of nanoporous palladium or other advanced materials could offer high activity and selectivity. researchgate.net

Dual-Activation Catalysis: Designing catalytic systems that can simultaneously activate both the amine and nitrile functionalities could enable novel and efficient transformations. This could involve the use of bifunctional catalysts or cooperative catalytic systems.

Electrocatalytic and Photocatalytic Methods: Exploring electrocatalytic and photocatalytic approaches for the transformation of this compound offers the potential for more sustainable and controlled reactions. nsf.gov For instance, electrocatalytic hydrogenation could provide a greener alternative to traditional methods. nsf.gov

Expansion into New Material Science Applications and Engineering

The linear structure and bifunctionality of this compound make it an attractive monomer for the synthesis of novel polymers with tailored properties.

Promising avenues for research in material science include:

Polyamide Synthesis: this compound is a potential precursor for the synthesis of polyamides, similar to how adiponitrile (B1665535) is used to produce hexamethylenediamine (B150038) for Nylon 6,6. wikipedia.org The hydrolysis of the nitrile to a carboxylic acid followed by polycondensation with the amine group could lead to a new type of nylon. google.comtue.nl Investigating the properties of such polyamides, including their thermal stability, mechanical strength, and biodegradability, will be of significant interest. weebly.comnih.govlibretexts.orgtiktok.com

Functional Polymers: The incorporation of this compound into copolymers could introduce specific functionalities. The pendant amine or nitrile groups along the polymer chain could be further modified to create materials with applications in areas such as drug delivery, coatings, and adhesives.

Self-Assembling Materials: The ability of the amine and nitrile groups to participate in hydrogen bonding and other non-covalent interactions could be exploited to design self-assembling materials. Research into the self-assembly of this compound and its derivatives could lead to the formation of nanotubes, vesicles, or other nanostructures.

Table 2: Potential Material Science Applications of this compound

| Application Area | Potential Role of this compound | Key Research Focus |

| Polyamides | Monomer for novel nylons | Polymerization conditions, material properties |

| Functional Polymers | Functional comonomer | Post-polymerization modification, application testing |

| Self-Assembling Materials | Building block for supramolecular structures | Control of self-assembly, characterization of nanostructures |

Computational Chemistry and Theoretical Studies on this compound Reactivity

Computational chemistry and theoretical studies can provide valuable insights into the reactivity and properties of this compound, guiding experimental efforts and accelerating the discovery of new applications.

Future computational research should focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of known and novel reactions involving this compound. researchgate.netnih.govacs.orgmdpi.com This can help in optimizing reaction conditions and designing more efficient catalysts.

Prediction of Reactivity: Theoretical calculations can be employed to predict the reactivity of the amine and nitrile groups in different chemical environments. This can aid in the design of selective transformations.

In Silico Design of Catalysts: Computational screening of potential catalysts for specific reactions of this compound can significantly reduce the experimental effort required for catalyst development.

Modeling of Polymer Properties: Molecular dynamics simulations can be used to predict the physical and mechanical properties of polymers derived from this compound, providing a theoretical basis for their design and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。